2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine
Overview
Description
2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound features an aminomethyl group attached to a dimethylated indenamine structure, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with indene as the starting material.
Amination Reaction: The indene undergoes amination to introduce the aminomethyl group. This can be achieved using reagents such as ammonia or an amine source under specific conditions.
Dimethylation: The aminated indene is then subjected to dimethylation using methylating agents like methyl iodide or dimethyl sulfate.
Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale amination and methylation processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Methylating agents like methyl iodide and dimethyl sulfate are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield indenone derivatives.
Reduction Products: Reduction can produce indenamine derivatives.
Substitution Products: Substitution reactions can lead to various substituted indenamine derivatives.
Scientific Research Applications
2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-Picolylamine: Similar structure but with a pyridine ring instead of indene.
Aminomethyl Propanol: Contains an aminomethyl group but with a different core structure.
2-Aminoindane: Similar indene-based structure but without the dimethyl groups.
Uniqueness: 2-(Aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific combination of the aminomethyl group and the dimethylated indenamine structure, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethyl-1,3-dihydroinden-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)12(9-13)7-10-5-3-4-6-11(10)8-12/h3-6H,7-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOHYBNTVUOZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1157497-87-4 | |
Record name | 2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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